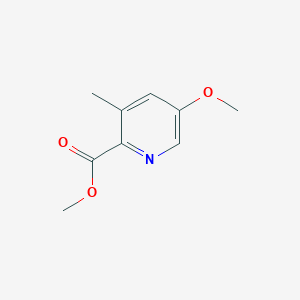

Methyl 5-methoxy-3-methylpicolinate

Description

Significance of Picolinate (B1231196) Scaffold in Heterocyclic Chemistry

The picolinate scaffold, chemically known as pyridine-2-carboxylic acid, is a fundamental structure in heterocyclic chemistry, primarily due to its ability to act as a bidentate ligand. researchgate.netresearchgate.net This means it can bind to a central metal atom through two of its atoms—the pyridine (B92270) nitrogen and a carboxylate oxygen—forming a stable five-membered ring. researchgate.net This chelating property makes picolinic acid and its derivatives highly valuable in coordination chemistry for creating stable metal complexes. nih.gov

These derivatives are not only of academic interest but also have practical applications. They are widely used as building blocks for ligands in metal ion complexation, which is crucial for processes like catalysis and the development of materials with specific magnetic or optical properties. nih.govnih.gov Furthermore, the structural and electronic characteristics of the picolinate scaffold make it a versatile component in the synthesis of more complex molecules, including those with potential biomedical applications. nih.gov Researchers have explored picolinate derivatives in the context of magnetic resonance imaging contrast agents and for radioisotope labeling. nih.gov The synthesis of these derivatives is an active area of research, with methods such as multi-component reactions being developed to create them efficiently. nih.govresearchgate.net

Overview of Methyl 5-methoxy-3-methylpicolinate within Picolinate Derivatives

This compound is a specific derivative of picolinic acid. Its structure features the core picolinate scaffold with three additional functional groups: a methyl ester group (-COOCH₃) at the 2-position, a methyl group (-CH₃) at the 3-position, and a methoxy (B1213986) group (-OCH₃) at the 5-position of the pyridine ring.

This compound is one of many picolinate derivatives, which can be modified at various positions on the pyridine ring to alter their chemical and physical properties. researchgate.net The presence of the methoxy and methyl groups on the pyridine ring, in addition to the methyl ester, defines its specific identity and influences its reactivity and potential use as a chemical intermediate.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1315361-13-7 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Purity | 95% |

Data sourced from available chemical supplier information. bldpharm.commyskinrecipes.com

Scope of Academic Research on this compound

The volume of dedicated academic research focusing specifically on this compound is limited. A survey of scientific literature indicates that it is not a widely studied compound on its own. Instead, it primarily appears in chemical catalogs and databases as a building block or intermediate available for synthesis. bldpharm.commyskinrecipes.com

Research in the broader field of picolinates is extensive, covering synthesis methods, metal complexation, and various applications. nih.govnih.govgoogle.combio-conferences.org For instance, studies detail the synthesis of various picolinate derivatives and their use as intermediates in the creation of pharmaceuticals. google.com However, specific, in-depth investigations into the synthesis, reactivity, or application of this compound are not prominent in published research. Its value is therefore inferred from the general utility of picolinate esters as intermediates in organic synthesis. Related compounds, such as 5-Methoxy-3-methylpicolinic acid and Methyl 5-bromo-3-methylpicolinate, are also documented primarily as chemical reagents. cymitquimica.combldpharm.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Picolinic acid |

| 5-Methoxy-3-methylpicolinic acid |

| Methyl 5-bromo-3-methylpicolinate |

| Ethyl 3-amino-5-(trifluoromethyl)picolinate |

| (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide |

| Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxy-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-7(12-2)5-10-8(6)9(11)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOZFAAJEDLNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Methoxy 3 Methylpicolinate and Its Precursors

Established Synthetic Routes to Methyl 5-methoxy-3-methylpicolinate

Two principal routes have been established for the synthesis of this picolinate (B1231196) derivative: transformation from a nitro precursor and direct esterification of the corresponding carboxylic acid.

A primary route to this compound involves the nucleophilic aromatic substitution (SNA_r_) of the nitro group in Methyl 3-methyl-5-nitropicolinate with a methoxide (B1231860) source. The electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen facilitates the attack of the nucleophile at the 5-position of the pyridine ring.

The reaction is typically carried out by treating Methyl 3-methyl-5-nitropicolinate with sodium methoxide in methanol (B129727). The methoxide ion acts as the nucleophile, displacing the nitrite (B80452) ion. The general mechanism involves the formation of a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing groups on the aromatic ring. Subsequent elimination of the nitro group yields the desired methoxy-substituted product. nih.govnih.gov While specific yields for this exact transformation are not widely reported in public literature, analogous reactions on similar nitropyridine substrates suggest the feasibility of this approach. nih.gov

It is important to note that the reactivity of nitropyridines in S_NAr reactions is well-documented, with the position of the nitro group influencing the reaction conditions required. acs.orgyoutube.com

An alternative and widely used approach is the esterification of 3-methyl-5-methoxypicolinic acid with methanol. This method is a classic example of Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.comnagwa.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). google.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

Several methods can be employed for the esterification, each with its own set of advantages and limitations. These include:

Acid-catalyzed esterification: The traditional method involving heating the carboxylic acid and alcohol with a strong acid catalyst. tcu.edu

Use of coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating the reaction with the alcohol under milder conditions.

Below is a table summarizing typical conditions for Fischer esterification:

| Catalyst | Alcohol | Temperature | Reaction Time | Yield |

| Sulfuric Acid | Methanol | Reflux | 45 min - overnight | Varies |

| p-Toluenesulfonic Acid | Methanol | 100-150 °C | Varies | High |

Data compiled from various sources on Fischer esterification.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives, including this compound, is a growing area of focus aimed at reducing the environmental impact of chemical processes. nih.govacs.org Key strategies include the use of environmentally benign solvents, development of catalytic methods, and optimization of reaction conditions to minimize waste and energy consumption. nih.gov

One-pot multicomponent reactions represent an efficient and atom-economical approach to constructing substituted pyridines. nih.govillinois.edu These methods often utilize greener reaction media, such as ethanol, and can be accelerated using microwave irradiation, which can lead to shorter reaction times and higher yields compared to conventional heating. nih.govacs.org

The use of solid-supported catalysts is another green approach that simplifies catalyst recovery and reuse, thereby reducing waste. For instance, polymer-supported triphenylphosphine (B44618) has been used as a catalyst for the methyl esterification of carboxylic acids under sonochemical conditions. organic-chemistry.org

The choice of reagents and solvents plays a crucial role in the greenness of a synthetic route. For example, replacing hazardous solvents with more sustainable alternatives and using catalytic amounts of reagents instead of stoichiometric quantities are key considerations. nih.govmdpi.com Green chemistry metrics, such as Atom Economy and E-Factor, are used to evaluate the environmental performance of different synthetic routes. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Yields for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and waste.

In the case of nucleophilic aromatic substitution , key parameters to optimize include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts.

Concentration of the methoxide: A sufficient excess of the nucleophile is needed to drive the reaction to completion.

Solvent: Methanol is the solvent of choice as it also serves as the source of the methoxide ion.

For the esterification route , optimization focuses on:

Catalyst loading: The amount of acid catalyst needs to be carefully controlled to achieve a reasonable reaction rate without causing degradation of the starting material or product.

Removal of water: Techniques such as azeotropic distillation can be employed to remove water and shift the equilibrium towards the product.

Reaction time and temperature: These parameters are adjusted to ensure complete conversion without promoting side reactions.

The following table provides a hypothetical example of how reaction conditions could be optimized for the esterification of 3-methyl-5-methoxypicolinic acid:

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (5) | 65 | 12 | 75 |

| 2 | H₂SO₄ (10) | 65 | 6 | 85 |

| 3 | TsOH (5) | 80 | 8 | 90 |

| 4 | TsOH (5) | 100 | 4 | 92 |

This table is for illustrative purposes and does not represent actual experimental data.

Scalability Considerations in Synthetic Protocols

The transition from a laboratory-scale synthesis to industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Key scalability considerations include:

Heat Transfer: Exothermic reactions, such as some nucleophilic aromatic substitutions, require efficient heat management to prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

Mass Transfer: Ensuring efficient mixing of reactants is crucial, especially in heterogeneous reaction mixtures, to maintain consistent reaction rates and yields.

Reagent Addition: The rate of addition of reagents, particularly in exothermic reactions, needs to be carefully controlled on a large scale to manage the reaction temperature.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and chromatography, may become cumbersome and costly at an industrial scale. Distillation is often the preferred method for purification in large-scale operations.

Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the process, including the handling of flammable solvents and corrosive acids.

Chemical Transformations and Derivatization Chemistry of Methyl 5 Methoxy 3 Methylpicolinate

Strategies for Functional Group Interconversion on the Methyl 5-methoxy-3-methylpicolinate Core

Functional group interconversion is a cornerstone of synthetic organic chemistry, enabling the conversion of one functional group into another. For this compound, the methyl and ester groups are primary sites for such modifications.

The methyl group at the 3-position of the pyridine (B92270) ring is a handle for introducing further functionality. One common transformation is benzylic-type bromination to yield Methyl 5-methoxy-3-(bromomethyl)picolinate. This reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator in the presence of a bromine source like N-bromosuccinimide (NBS).

However, the bromination of methylated aromatic compounds, particularly those with electron-withdrawing characteristics, can be challenging. google.com A known method for the bromination of a methyl group on an aromatic ring involves reacting the compound with bromine in a dichloromethane (B109758) solvent in the presence of bentonite (B74815) as a catalyst at temperatures between 0-30°C. google.com This method has been shown to produce monobrominated products with high selectivity. google.com

It is important to control the reaction conditions to avoid competitive electrophilic aromatic substitution on the pyridine ring, which is activated by the methoxy (B1213986) group. The electron-donating nature of the methoxy group and the methyl group can direct bromination to the pyridine ring itself, while the electron-withdrawing character of the ester group can deactivate the ring towards electrophilic attack. The interplay of these electronic effects influences the regioselectivity of the bromination reaction.

Table 1: Potential Bromination Reactions and Conditions

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | CCl₄, reflux | Methyl 5-methoxy-3-(bromomethyl)picolinate |

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-methoxy-3-methylpicolinic acid. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism. chemguide.co.ukucalgary.ca

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and is essentially the reverse of a Fischer esterification. ucalgary.cayoutube.com The mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. ucalgary.ca

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol). ucalgary.ca

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727). youtube.com

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product. youtube.com

Base-Promoted Hydrolysis (Saponification): Alkaline hydrolysis is an irreversible process that is commonly used for its efficiency and high yields. chemguide.co.uk The mechanism proceeds as follows:

Nucleophilic Addition: A hydroxide (B78521) ion (OH⁻) acts as a strong nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen. ucalgary.cayoutube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. ucalgary.cayoutube.com

Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This step drives the reaction to completion, forming a carboxylate salt and methanol. ucalgary.cayoutube.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid.

Directed C-H Functionalization Reactions Utilizing Picolinate (B1231196) Directing Groups

The picolinate moiety is a powerful directing group in transition metal-catalyzed C-H functionalization reactions. It can coordinate to a metal center and position it in proximity to specific C-H bonds, enabling their selective activation and functionalization. This strategy has been particularly successful in achieving reactions at positions that are electronically or sterically disfavored. nih.gov

A notable application of the picolinate directing group is in the meta-selective C-H amination of arenes. nih.govacs.orgsci-hub.se Research has demonstrated that benzyl (B1604629) picolinates can undergo direct amination at the meta-position of the benzyl ring using an iron(III) chloride (FeCl₃) catalyst. nih.govacs.orgsci-hub.se

The proposed mechanistic framework for this transformation is an electrophilic aromatic substitution (SEAr) pathway. sci-hub.se The key steps are believed to be:

Chelation: The picolinate ester coordinates to the FeCl₃ catalyst.

Formation of an Iron-Nitrenoid Intermediate: The catalyst reacts with an aminating agent, such as hydroxylamine-O-sulfonic acid, to form a highly reactive iron-nitrenoid species.

Intramolecular C-H Amination: The iron-nitrenoid, held in place by the picolinate directing group, undergoes an intramolecular electrophilic attack on the electron-rich arene ring. This proceeds via a Wheland-type intermediate.

Rearomatization: Deprotonation of the intermediate restores the aromaticity of the ring and yields the aminated product.

Catalyst Turnover: The product dissociates from the iron center, regenerating the active catalyst for the next cycle.

This picolinate-directed approach provides a significant advantage by overriding the inherent ortho/para directing effects of many substituents, allowing for the selective introduction of an amino group at the meta position. sci-hub.se

The regioselectivity of picolinate-directed C-H activation is primarily governed by the geometry of the metallacyclic transition state formed during the C-H cleavage step. nih.gov The length and flexibility of the linker between the picolinate directing group and the target C-H bond are critical factors.

In the case of FeCl₃-catalyzed meta-C-H amination of benzyl picolinates, the regioselectivity is remarkably high for the meta position. sci-hub.se This is attributed to the formation of a stable six-membered transition state that brings the iron-nitrenoid intermediate into close proximity with the meta C-H bonds of the benzyl ring.

The influence of the linker length has been investigated. For example, when phenethyl picolinate (with a two-carbon linker) is subjected to the amination conditions, a mixture of meta and para isomers is observed, with the para product being favored. sci-hub.sesci-hub.se With an even longer three-carbon linker, as in phenpropyl picolinate, the distribution of meta and para regioisomers becomes nearly equal. sci-hub.sesci-hub.se This demonstrates that the "reach" of the directing group is a key determinant of regioselectivity.

Substituents on the aromatic ring can also influence the reaction. Electron-donating groups, such as methoxy, can accelerate the reaction, which is consistent with an electrophilic aromatic substitution mechanism. sci-hub.sesci-hub.se Steric hindrance near the target C-H bond can also affect the efficiency and regioselectivity of the transformation.

Table 2: Regioselectivity in Picolinate-Directed C-H Amination

| Substrate | Linker Length | Product Regioisomers | Reference |

|---|---|---|---|

| Benzyl picolinate | 1 carbon | Predominantly meta | sci-hub.se |

| Phenethyl picolinate | 2 carbons | Mixture of meta and para | sci-hub.sesci-hub.se |

Synthesis of Advanced Derivatives of this compound

The chemical transformations described above open avenues for the synthesis of a variety of advanced derivatives from this compound.

Derivatives from Bromination: The brominated derivative, Methyl 5-methoxy-3-(bromomethyl)picolinate, is a valuable intermediate. The bromo group can be readily displaced by a range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to introduce diverse functional groups at the 3-position. This allows for the construction of more complex molecular architectures.

Derivatives from Hydrolysis: The carboxylic acid obtained from ester hydrolysis, 5-methoxy-3-methylpicolinic acid, is a key building block. It can be coupled with various amines or alcohols using standard peptide coupling or esterification conditions to generate a library of amides and esters. These derivatives often exhibit different biological activities and physical properties compared to the parent ester.

Derivatives from C-H Functionalization: While direct C-H functionalization of the pyridine ring of this compound itself is a complex challenge due to the electronic nature of the substituted pyridine, the principles of picolinate-directed C-H activation can be applied to its derivatives. For instance, if the ester group is used to link the picolinate core to another aromatic system, as in the benzyl picolinates discussed, this directing group can be used to functionalize that remote arene.

By combining these strategies, a multitude of advanced derivatives can be systematically synthesized, highlighting the role of this compound as a versatile starting material in organic synthesis.

Development of Methyl 5-((cinnamoyloxy)methyl)picolinate Derivatives

A notable transformation involves the synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate, a derivative developed from nicotinic and cinnamic acid starting materials. nih.govnih.gov This process highlights a sustainable and efficient synthetic protocol aimed at creating compounds with potential applications in addressing cardiovascular diseases (CVD). dntb.gov.uaresearchgate.net

The synthesis begins with the conversion of 2,5-pyridine carboxylic acid to dimethyl pyridine-2,5-dicarboxylate. nih.gov The target molecule, methyl 5-((cinnamoyloxy)methyl)picolinate, is then synthesized in a reaction involving its precursor, compound 3 (methyl 5-(hydroxymethyl)picolinate), and cinnamic acid in dichloromethane with 4-dimethylaminopyridine (B28879) and N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide (B86325) hydrochloride. nih.gov

The resulting compound has been comprehensively characterized using various analytical techniques. nih.gov High-Resolution Mass Spectrometry (HRMS) confirms its molecular formula, while 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information. nih.gov Single-crystal X-ray diffraction (SC-XRD) has been used to establish its crystal structure, which, when compared with Density Functional Theory (DFT) optimized structures, helps identify key nucleophilic and electrophilic regions for potential interactions with biological targets. nih.govnih.gov

Table 1: Spectroscopic and Physical Data for Methyl 5-((cinnamoyloxy)methyl)picolinate

| Analytical Method | Observed Data / Properties |

|---|---|

| 1H NMR | Alkene bond doublet of doublets (7.8-6.5 ppm, J=16 Hz) indicating a trans-isomer; Aliphatic methylenic CH2 at 5.4 ppm; Methoxy peak at 3.9 ppm. nih.gov |

| 13C NMR | Two carbonyl carbons at 166 and 165 ppm; Aliphatic carbons (methoxy and methylenic) at 52 and 63 ppm, respectively. nih.gov |

| Single-Crystal X-ray Diffraction (SC-XRD) | Calculated density of 1.343 g/cm3. nih.gov |

| Characterization | Confirmed by 1H, 13C, FT-IR, and HRMS methods. nih.govdntb.gov.ua |

Exploration of Substituted Picolinate Esters and Picolinamide (B142947) Analogs

The picolinate scaffold is a common starting point for the exploration of various analogs with potential therapeutic activities. Research has extended into modifying the picolinic acid moiety to create diverse sets of esters and amides.

One area of exploration involves the synthesis of analogs of the antifungal antibiotic UK-2A, which inhibits the cytochrome bc1 complex. nih.gov In these studies, the 3-hydroxy-4-methoxy picolinic acid portion of UK-2A was replaced with other o-hydroxy-substituted arylcarboxylic acids. nih.gov This work resulted in nineteen new analogs, some of which demonstrated slightly more potent inhibitory activity against the target enzyme (Qi site) and stronger antifungal effects against agriculturally significant fungi like Zymoseptoria tritici compared to the parent compound. nih.gov

Further synthetic explorations include the creation of various aminopicolinic acid derivatives, such as 4-aminopicolinic acid, 4-(4-aminophenylethynyl) picolinic acid, and 4-(3-aminophenylethynyl) picolinic acid, which are designed as potential ligands for transition metals. umsl.edu In a different context, researchers have designed and synthesized 5-trifluoromethylpyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors for antitumor applications. nih.gov These novel compounds integrate a 3-aminothiophene-2-carboxylic acid methylamide fragment into a pyrimidine (B1678525) skeleton, leading to molecules with significant activity against several tumor cell lines. nih.gov

Table 2: Examples of Substituted Picolinate and Picolinamide Analogs

| Analog Type | Structural Modification | Investigated Application |

|---|---|---|

| UK-2A Analogs | Replacement of the picolinic acid moiety with various o-hydroxy-substituted arylcarboxylic acids. nih.gov | Antifungal agents targeting the cytochrome bc1 complex. nih.gov |

| Aminopicolinic Acids | Synthesis of derivatives like 4-aminopicolinic acid and aminophenylethynyl picolinic acids. umsl.edu | Ligands for transition metal complexes. umsl.edu |

| 5-Trifluoromethylpyrimidine Derivatives | Introduction of a 3-aminothiophene-2-carboxylic acid methylamide fragment. nih.gov | Antitumor agents targeting EGFR. nih.gov |

Derivatization Techniques for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical method. libretexts.orgmdpi.com This is particularly important for compounds that are difficult to detect or resolve in their native form. libretexts.org For picolinates and related carboxylic acids, derivatization is employed to enhance detection sensitivity in techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) and to enable the separation of enantiomers (chiral resolution). nih.govnih.gov

A key application of derivatization is in chiral analysis. Enantiomers, which are non-superimposable mirror images of a molecule, often cannot be distinguished by common analytical techniques like HPLC or NMR. wikipedia.org By reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), a mixture of diastereomers is formed, which have different physical properties and can be separated and quantified. wikipedia.org

For enhancing detection, reagents are chosen to introduce a moiety that is highly responsive to the detector. For instance, 2-picolylamine (PA) has been used to derivatize carboxylic acids, increasing their detection response in ESI-MS by 9 to 158-fold and achieving detection limits in the low femtomole range. nih.gov For chiral separations, picolinate derivatives themselves have been shown to be a superior alternative to the more common benzoate (B1203000) derivatives for resolving secondary alcohols on chiral stationary phases (CSPs) in HPLC. clockss.org The retention factors and resolution of picolinates were found to be greater than their corresponding benzoates across a range of commercially available CSPs. clockss.org Other reagents, such as (S)-anabasine, have been used to derivatize chiral carboxylic acids, simultaneously increasing MS detection sensitivity by 20- to 160-fold and allowing for their enantiomeric separation. nih.gov

Table 3: Derivatization Agents for Enhanced Analysis of Picolinates and Related Acids

| Derivatizing Agent / Method | Analytical Technique | Purpose / Enhancement |

|---|---|---|

| Conversion to Picolinate Esters | HPLC with Chiral Stationary Phase (CSP) | Improved chiral resolution of secondary alcohols compared to benzoate derivatives. clockss.orgcrossref.org |

| 2-Picolylamine (PA) | LC-ESI-MS/MS | Increases detection response of carboxylic acids by 9-158 fold. nih.gov |

| (S)-Anabasine (ANA) | LC-ESI-MS/MS | Increases detectability of chiral carboxylic acids (20-160 fold) and enables enantiomeric separation. nih.govmdpi.com |

| Chiral Derivatizing Agents (CDAs) | HPLC, NMR | Converts a mixture of enantiomers into diastereomers for analytical separation and quantification. wikipedia.org |

Structural Elucidation and Advanced Characterization of Methyl 5 Methoxy 3 Methylpicolinate and Its Derivatives

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles.

A review of published literature did not yield specific single-crystal X-ray diffraction studies for Methyl 5-methoxy-3-methylpicolinate. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and the packing of molecules within the crystal lattice are not available. Such an analysis would reveal how the molecules arrange themselves in the solid state, which is crucial for understanding physical properties like solubility and melting point.

Without a crystal structure, a definitive analysis of the intermolecular interactions for this compound is not possible. However, based on its molecular structure, it can be inferred that weak intermolecular forces such as dipole-dipole interactions and van der Waals forces would be present. While the molecule contains oxygen and nitrogen atoms that can act as hydrogen bond acceptors, it lacks classic hydrogen bond donors (like -OH or -NH groups). Therefore, strong hydrogen bonding networks, which often dominate the packing of molecules, are not expected unless co-crystallized with a hydrogen-bond-donating solvent.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound, providing detailed information about its atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule. Although specific experimental spectra for this compound are not detailed in the surveyed literature, predicted data from computational models are available and presented below.

¹H NMR Predicted Data This table outlines the expected chemical shifts (δ) for the hydrogen atoms in this compound.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl protons (-CH₃ on ring) | 2.3 - 2.5 | Singlet |

| Methoxy (B1213986) protons (-OCH₃) | 3.8 - 4.0 | Singlet |

| Ester methyl protons (-COOCH₃) | 3.8 - 4.0 | Singlet |

| Pyridine (B92270) ring protons (H4, H6) | 7.0 - 8.0 | Doublets |

Data is based on computational predictions and may vary from experimental values.

¹³C NMR Predicted Data This table shows the predicted chemical shifts for the carbon atoms, which correspond to the unique carbon environments within the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methyl carbon (-C H₃ on ring) | ~18 |

| Methoxy carbon (-OC H₃) | ~55 |

| Ester methyl carbon (-COOC H₃) | ~52 |

| Pyridine ring carbons | 110 - 160 |

| Ester carbonyl carbon (-C =O) | 165 - 170 |

Data is based on computational predictions and may vary from experimental values.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. An experimental FT-IR spectrum for this compound was not found in the reviewed literature. A theoretical spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O stretches for the ester and ether linkages (around 1100-1300 cm⁻¹), C-H vibrations of the methyl groups, and aromatic C=C and C=N stretching vibrations from the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the determination of the molecular formula with high confidence. Predicted HRMS data for this compound (C₉H₁₁NO₃, Monoisotopic Mass: 181.0739 Da) indicates the expected m/z values for various ionized adducts.

Predicted HRMS Adducts for C₉H₁₁NO₃

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 182.08118 |

| [M+Na]⁺ | 204.06312 |

| [M+NH₄]⁺ | 199.10772 |

| [M+K]⁺ | 220.03706 |

Surface and Physicochemical Analysis of this compound Derivatives

The comprehensive analysis of derivatives of this compound provides significant insights into their molecular and physical properties. A notable example is the investigation of Methyl 5-((cinnamoyloxy)methyl)picolinate, a derivative synthesized from nicotinic acid and cinnamic acid precursors. nih.gov The study of this compound showcases the multi-faceted approach to characterizing such molecules, employing both computational and experimental techniques to understand its potential as a drug candidate. nih.gov

Detailed research findings from the analysis of Methyl 5-((cinnamoyloxy)methyl)picolinate reveal its adherence to key drug-likeness criteria. nih.gov Computational screening against established pharmacophoric drugs further validated its potential. nih.gov The physicochemical properties of this derivative were assessed to understand its behavior in a biological context.

Physicochemical Properties of a this compound Derivative

| Property | Value | Method |

| Molecular Formula | C₁₈H₁₇NO₄ | - |

| Molecular Weight | 311.33 g/mol | - |

| Hydrogen Bond Acceptors | 5 | Computational Analysis |

| Hydrogen Bond Donors | 0 | Computational Analysis |

| Rotatable Bonds | 5 | Computational Analysis |

| Log P | 3.1 | Computational Analysis |

| Molar Refractivity | 85.1 cm³ | Computational Analysis |

| Polar Surface Area | 68.3 Ų | Computational Analysis |

| This table is based on data for Methyl 5-((cinnamoyloxy)methyl)picolinate, a derivative of this compound. nih.gov |

The surface analysis of this derivative, particularly the examination of its crystal structure, was crucial in identifying key regions for molecular interactions. nih.gov A comparative analysis between the experimentally determined crystal structure and a DFT-optimized structure helped in delineating the nucleophilic and electrophilic regions of the molecule. nih.gov This information is vital for predicting how the molecule will interact with biological targets. nih.gov

Furthermore, molecular docking studies were conducted to elucidate the interactions between the ligand and various protein targets. nih.gov This computational analysis provides a deeper understanding of the binding connectivity, which is essential for the development of targeted therapies. nih.gov The synthesis and characterization of such derivatives are often confirmed through a variety of spectroscopic methods including ¹H NMR, ¹³C NMR, FT-IR, and HRMS, ensuring the structural integrity of the synthesized molecule. nih.gov

Another technique that can be applied to understand the intermolecular interactions in the crystalline state of related heterocyclic compounds is Hirshfeld surface analysis. mdpi.comresearchgate.net This method allows for the visualization and quantification of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. researchgate.net For instance, in a study of a dihydropyrimidine (B8664642) derivative, Hirshfeld analysis revealed the percentages of different contacts contributing to the crystal stability. mdpi.com While not performed on Methyl 5-((cinnamoyloxy)methyl)picolinate in the cited study, this type of analysis would be highly valuable in further characterizing its solid-state properties.

Computational and Theoretical Chemistry Studies on Methyl 5 Methoxy 3 Methylpicolinate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For Methyl 5-methoxy-3-methylpicolinate, these methods would offer a deep understanding of its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density.

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. DFT methods are widely used for this purpose. The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles corresponding to its most stable conformation.

Molecular Properties: Once the optimized geometry is obtained, a variety of molecular properties can be calculated with a high degree of accuracy. These include, but are not limited to:

Total Energy: The total electronic energy of the molecule in its ground state.

Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

A hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Predicted Value |

| C-C (ring) bond lengths | ~1.39 - 1.40 Å |

| C-N (ring) bond lengths | ~1.33 - 1.34 Å |

| C=O bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.34 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| Pyridine (B92270) ring planarity | Nearly planar |

Note: The values in this table are illustrative and represent typical bond lengths for similar organic molecules. Actual values would be determined by a specific DFT calculation.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, using a color scale to represent different potential values.

For this compound, an MEP map would likely reveal:

Negative Potential Regions (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the nitrogen atom in the pyridine ring.

Positive Potential Regions (Blue): These areas, which are electron-deficient, indicate sites for potential nucleophilic attack. These would typically be located around the hydrogen atoms.

Neutral Regions (Green): These represent areas with a relatively balanced electrostatic potential.

The insights from an MEP map are crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological targets.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. This method is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of compounds.

By applying TD-DFT to this compound, one could calculate the energies of its low-lying electronic transitions. These transitions correspond to the absorption of light, which promotes an electron from an occupied molecular orbital to an unoccupied one. The results would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This theoretical spectrum could then be compared with an experimentally measured UV-Vis spectrum to validate the computational model.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential of the molecule. For this compound, the HOMO is likely to be located on the electron-rich pyridine ring and the methoxy group.

LUMO: The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. Its energy is related to the electron affinity of the molecule. In this compound, the LUMO would likely be centered on the electron-withdrawing ester group and the pyridine ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The combination of MEP mapping and FMO analysis allows for a detailed prediction of the nucleophilic and electrophilic regions of a molecule.

Nucleophilic Regions: These are electron-rich sites that are prone to react with electrophiles. In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and ester groups would be the primary nucleophilic centers. The distribution of the HOMO would further confirm these regions.

Electrophilic Regions: These are electron-poor sites that are susceptible to attack by nucleophiles. The carbonyl carbon of the ester group is a significant electrophilic site due to the polarization of the C=O bond. The hydrogen atoms, as indicated by the positive regions in the MEP map, also represent potential electrophilic sites. The distribution of the LUMO would highlight these electrophilic centers.

A summary of the predicted reactive sites is provided in the table below.

| Reactive Site | Predicted Nature | Rationale |

| Pyridine Nitrogen | Nucleophilic | Lone pair of electrons, negative MEP |

| Carbonyl Oxygen | Nucleophilic | Lone pairs of electrons, negative MEP |

| Methoxy Oxygen | Nucleophilic | Lone pairs of electrons, negative MEP |

| Carbonyl Carbon | Electrophilic | Polarization of C=O bond, positive MEP |

| Pyridine Ring Carbons | Varies | Influenced by substituents, FMO analysis needed |

Molecular Dynamics and Simulation Approaches for Conformational Analysis

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes its conformation.

For this compound, an MD simulation would be valuable for exploring its conformational landscape. This is particularly relevant for the rotatable bonds, such as the C-O bond of the methoxy group and the C-C bond connecting the ester group to the pyridine ring. The simulation would show the preferred orientations of these groups and the energy barriers for rotation between different conformations. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as solvents or biological receptors.

Thermodynamic Properties and Stability Predictions of this compound Isomers

The arrangement of atoms and functional groups within a molecule can lead to various isomers, each with distinct physical and chemical properties. Computational chemistry, particularly through methods like density functional theory (DFT), enables the prediction of the thermodynamic stability of these different isomeric forms. By calculating properties such as enthalpy, entropy, and Gibbs free energy, researchers can determine the most energetically favorable structures.

For a molecule with multiple substituents on an aromatic ring and a flexible ester group like this compound, several rotational isomers (conformers) can exist. Theoretical calculations can predict the relative energies of these conformers, identifying the most stable three-dimensional arrangement of the molecule. This information is crucial for understanding its behavior in different environments and for interpreting experimental data from techniques like NMR spectroscopy.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are theoretical frameworks fundamental to medicinal chemistry and drug design. They aim to establish a correlation between the chemical structure of a compound and its biological activity.

SAR provides a qualitative understanding of how different structural features contribute to a molecule's activity. For this compound, SAR principles would suggest that the specific positioning of the methoxy and methyl groups on the pyridine ring, along with the methyl ester, are critical for its interaction with biological targets.

QSAR takes this a step further by creating mathematical models that quantitatively link molecular descriptors to biological activity. These descriptors can be categorized as electronic, steric, or hydrophobic. For instance, a QSAR model could be developed for a series of related picolinate (B1231196) derivatives to predict their herbicidal or fungicidal activity based on calculated properties.

Molecular Docking Studies for Ligand–Protein Interaction Elucidation

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is instrumental in understanding the molecular basis of a compound's biological effect. By simulating the binding process, researchers can identify the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For example, docking studies could reveal that the methoxy group of this compound acts as a hydrogen bond acceptor with a specific amino acid residue in the active site of a target enzyme. The pyridine nitrogen and the carbonyl oxygen of the ester group are also potential hydrogen bond acceptors. The methyl groups and the aromatic ring can engage in hydrophobic and van der Waals interactions. The binding affinity, often expressed as a docking score, can be used to rank potential compounds and guide the design of more potent analogs.

Pharmacophore Modeling and Computational Database Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore modeling involves identifying these key features from a set of known active compounds and creating a 3D model. This model can then be used as a filter to screen large virtual databases of chemical compounds to find new molecules that fit the pharmacophore and are therefore likely to be active.

For this compound, a pharmacophore model could be constructed based on its structure and those of related active compounds. This model would define the spatial arrangement of features like hydrogen bond acceptors (the pyridine nitrogen, methoxy oxygen, and carbonyl oxygen), a hydrophobic aromatic region, and potentially other hydrophobic features from the methyl groups. Such a model serves as a powerful tool in virtual screening campaigns to discover novel chemical scaffolds with the desired biological activity.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a valuable tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can map out the energetic landscape of a reaction. This provides deep insights into the reaction mechanism, helping to understand how bonds are formed and broken.

In the context of synthesizing or modifying this compound, computational studies can be employed to elucidate the mechanisms of key steps. For instance, the mechanism for the introduction of the methoxy group onto the pyridine ring or the esterification of the carboxylic acid can be modeled. These calculations can help rationalize the observed regioselectivity and reactivity, assess the role of catalysts, and predict the effect of different reaction conditions. A deeper understanding of the reaction mechanism at the molecular level can guide the optimization of synthetic protocols to improve yields and minimize the formation of unwanted byproducts.

Role of Methyl 5 Methoxy 3 Methylpicolinate in Advanced Chemical Synthesis and Medicinal Chemistry Research

Methyl 5-methoxy-3-methylpicolinate as a Versatile Synthetic Intermediate

The structure of this compound makes it a versatile intermediate in organic synthesis. The picolinate (B1231196) framework, a pyridine-2-carboxylate, is a common structural motif in coordination chemistry and medicinal compounds. The ester functional group can readily undergo transformations such as hydrolysis to the corresponding carboxylic acid (5-methoxy-3-methylpicolinic acid), amidation to form picolinamides, or reduction to an alcohol, providing multiple pathways for derivatization.

The electronic properties of the pyridine (B92270) ring are modulated by the electron-donating methoxy (B1213986) group and the weakly donating methyl group. These substituents influence the reactivity of the ring toward electrophilic or nucleophilic substitution, as well as the acidity of the alpha-protons on the 3-methyl group, which can potentially be functionalized. This inherent reactivity allows the compound to serve as a scaffold for introducing further chemical diversity. General synthetic routes for picolinates often involve multi-component reactions, highlighting the accessibility of this class of compounds for further use. rsc.orgresearchgate.net

Development of Novel Heterocyclic Scaffolds and Ring Systems

The strategic placement of reactive sites on this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active molecules.

A key application of this intermediate is in the synthesis of 7-aza-isoindolin-1-ones. A general and convenient route describes the cyclization of methoxy-substituted pyridine derivatives with various amines under alkaline conditions to yield the desired aza-isoindolinone products. nih.gov In this context, this compound can serve as the starting pyridine component. The reaction proceeds via the aminolysis of the methyl ester by a primary amine, followed by an intramolecular cyclization involving the 3-methyl group, which must first be functionalized (e.g., via bromination) to facilitate the ring-closing step. The resulting 5-methoxy-3-substituted-7-aza-isoindolin-1-one scaffold is of significant interest in medicinal chemistry.

Table 1: Key Reactions in the Synthesis of 7-Aza-isoindolin-1-ones

| Step | Reactant 1 | Reactant 2 | Key Transformation |

| 1 | This compound | Primary Amine (R-NH₂) | Aminolysis of the ester to form an intermediate amide. |

| 2 | Intermediate Amide | Brominating Agent (e.g., NBS) | Benzylic bromination of the 3-methyl group. |

| 3 | Brominated Amide | Base | Intramolecular SN2 reaction to form the lactam ring. |

Pyridocarbazoles are a class of polycyclic aromatic compounds known for their biological activities, including potential antitumor properties through DNA intercalation. nih.gov The synthesis of these complex scaffolds often involves the construction of a pyridine ring onto a pre-existing carbazole (B46965) nucleus or the annulation of rings onto a pyridine starting material. rsc.org

This compound is a suitable precursor for the pyridine fragment of a pyridocarbazole. Synthetic strategies could involve converting the picolinate into a key intermediate that can then be used in cyclization reactions. For example, the ester and methyl groups can be elaborated into a larger fragment that is then fused onto a substituted aniline (B41778) or indole (B1671886) derivative to construct the final polycyclic system. The synthesis of methoxy-substituted 11H-pyridocarbazoles has been reported, demonstrating that the methoxy substituent, as seen in the title compound, is a desirable feature in these target molecules. nih.gov The development of novel polycyclic aromatic systems is a dynamic area of research, with applications extending to materials science. ntu.edu.sgrsc.org

Fragment-Based Drug Discovery Strategies Utilizing Picolinate Moieties

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. rsc.org FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") that typically exhibit weak, but highly efficient, binding to a biological target. researchgate.netfrontiersin.org These initial hits serve as starting points for optimization into more potent, drug-like molecules. rsc.org

The picolinate scaffold is an excellent candidate for inclusion in fragment libraries for several reasons:

Low Molecular Weight: Picolinates and their simple derivatives adhere to the "Rule of Three" often used to define fragments (MW < 300 Da). researchgate.net

Structural Rigidity: The aromatic pyridine ring provides a rigid scaffold, which reduces the entropic penalty upon binding and offers a well-defined vector for chemical elaboration.

Pharmacophoric Features: The nitrogen atom in the pyridine ring and the carbonyl group of the ester act as hydrogen bond acceptors, providing key interaction points with protein targets.

This compound itself, or its core scaffold, represents a fragment that can be used to probe binding pockets. Once a picolinate fragment is identified as a binder, it can be grown or merged to increase affinity and selectivity, a common strategy in FBDD. researchgate.netrsc.org

Engineering Bio-Target Interactions through Picolinate Derivatization

The process of optimizing a fragment hit into a lead compound involves systematic chemical modification to enhance its interaction with the target protein. Picolinate derivatives are well-suited for this optimization process.

Understanding how a ligand binds to its target and how this binding event affects the protein's structure and movement is fundamental to drug design. The derivatization of a core scaffold like picolinate allows medicinal chemists to systematically explore the chemical space of a protein's binding site.

By making small, specific changes to the this compound structure—for instance, altering the ester to an amide, changing the position or nature of the alkoxy group, or functionalizing the methyl group—researchers can map protein-ligand interactions. These modifications can lead to new or enhanced interactions (e.g., hydrogen bonds, van der Waals forces) that improve binding affinity.

Furthermore, ligand binding can induce conformational changes in the target protein. Studying the crystal structures of different picolinate derivatives bound to a target can reveal these changes. rsc.org Computational methods, combined with experimental data, can model the conformational dynamics of the protein-ligand complex, providing insights into how the ligand stabilizes a particular protein state to achieve its biological effect. The substituents on the picolinate ring can significantly influence the ligand's own conformation, affecting how it presents its interactive features to the protein. rsc.org

Modulating Biological Pathways through Rational Design of Picolinate Derivatives

The rational design of bioactive molecules is a cornerstone of modern medicinal chemistry, aiming to create novel drugs with specific pharmacological actions. mdpi.com The picolinate scaffold, a derivative of picolinic acid, serves as a valuable pharmacophore in this endeavor. Through strategic modifications of the picolinate core, chemists can fine-tune the electronic, structural, and chemical properties of molecules to achieve desired interactions with biological targets, thereby modulating their activity. mdpi.comnih.gov This approach allows for the development of potent and selective inhibitors or activators for enzymes, receptors, and other proteins involved in various disease pathways.

A prominent example of this strategy is the development of picolinamide (B142947) derivatives (a related class to picolinates) as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov Researchers have designed and synthesized series of picolinamides with the goal of inhibiting VEGFR-2 kinase activity. nih.gov By exploring different substituents, compounds with significant potency have been identified. nih.gov For instance, certain derivatives demonstrated inhibitory concentrations (IC50) in the nanomolar range, surpassing the activity of reference drugs like sorafenib. nih.gov

VEGFR-2 Inhibitory Activity of Selected Picolinamide Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values for rationally designed picolinamide derivatives against VEGFR-2 kinase, compared to a standard inhibitor.

| Compound | VEGFR-2 IC50 (nM) |

|---|---|

| Compound 7h | 87 |

| Compound 9a | 27 |

| Compound 9l | 94 |

| Sorafenib (Reference) | 180 |

Data sourced from a 2019 study on picolinamide derivatives as VEGFR-2 inhibitors. nih.gov

Further studies on these rationally designed compounds revealed that their effects are not limited to a single target. The most potent VEGFR-2 inhibitors were also found to inhibit other kinases involved in cancer progression, such as EGFR, HER-2, c-MET, and MER kinases. nih.gov Moreover, mechanistic studies showed that these compounds could induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells, highlighting the profound impact of picolinate-based designs on complex biological pathways. nih.gov

Another application of rational design involves derivatives like chromium picolinate, which is studied for its role in carbohydrate and lipid metabolism through the potentiation of insulin (B600854) signaling. nih.gov More recently, a derivative named methyl 5-((cinnamoyloxy)methyl)picolinate was synthesized and investigated for its potential to target multiple enzymes implicated in cardiovascular disease, including MAPK, PCSK9, and TNF-α. nih.gov Computational molecular docking studies are often employed in this rational design process to predict and understand the interactions between the picolinate derivative and its biological target. nih.gov These examples underscore the versatility of the picolinate structure as a template for creating targeted therapies that can modulate specific biological pathways.

Applications in Metabolic and Reaction Kinetic Studies Using Isotopically Labeled Compounds

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction, metabolic pathway, or biological system. wikipedia.orgcreative-proteomics.com This is achieved by replacing one or more atoms in a compound, such as this compound, with their corresponding isotopes. wikipedia.org Isotopes are variants of a particular element that have a different number of neutrons, making them detectable against a natural background. wikipedia.org Common stable isotopes used for labeling include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), while radioactive isotopes (radionuclides) like copper-64 (⁶⁴Cu) are used for radiolabeling. wikipedia.orgnih.gov

The labeled compound behaves almost identically to its unlabeled counterpart in chemical and biological processes, but its unique isotopic signature allows researchers to track its fate. creative-proteomics.com Various analytical methods can detect these isotopic labels; mass spectrometry distinguishes them by mass, while nuclear magnetic resonance (NMR) spectroscopy detects atoms with different magnetic properties. wikipedia.org

In reaction kinetic studies, isotopic labeling helps to unravel reaction mechanisms. By observing the position of the isotope in the final products, chemists can deduce the sequence of bond-breaking and bond-forming events. wikipedia.org

A practical application of this technology is seen in the development of imaging agents. Picolinate derivatives have been appended to other molecules to create complexes for use in bimodal imaging. nih.gov For instance, a picolinate-appended ligand was successfully radiolabeled with the positron-emitting isotope ⁶⁴Cu. nih.gov Such labeled compounds can be used as tracers in Positron Emission Tomography (PET) scans for medical imaging. science.gov The efficiency of this labeling process is a key research parameter.

Radiolabeling Efficiency of a Picolinate-Appended Complex

This table shows the conditions and outcome of a radiolabeling experiment involving a picolinate-based ligand and Copper-64.

| Parameter | Value |

|---|---|

| Isotope Used | 64Cu2+ |

| Temperature | 100 °C |

| Time | 15 min |

| Radiochemical Conversion | 40% |

Data from a 2019 study on picolinate-appended complexes for bimodal imaging. nih.gov

This demonstrates how isotopically labeled picolinates serve as critical tools, enabling detailed investigation into reaction kinetics and providing the foundation for advanced diagnostic agents used in metabolic studies. nih.govscience.gov

Advanced Analytical Methodologies for Research on Methyl 5 Methoxy 3 Methylpicolinate

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Methyl 5-methoxy-3-methylpicolinate, enabling the separation of the compound from starting materials, by-products, and impurities.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the real-time monitoring of organic reactions, including the synthesis of this compound. researchgate.net This technique allows chemists to qualitatively track the progress of a reaction by observing the consumption of starting materials and the formation of the product.

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals alongside the initial starting materials. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297), which is chosen to effectively separate the components based on their polarity. researchgate.net For the synthesis of an ester like this compound, the product is generally less polar than the corresponding carboxylic acid precursor. As the mobile phase ascends the plate via capillary action, the less polar product travels further up the plate than the more polar starting material. By visualizing the spots under UV light or with a chemical stain, one can observe the diminishing intensity of the starting material spot and the increasing intensity of the product spot, signaling the progression of the reaction toward completion. researchgate.net This method is versatile and has been successfully applied to monitor various transformations, including esterifications and click reactions. thieme.de

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing precise quantitative analysis of this compound. This technique offers high resolution and sensitivity, making it ideal for separating the target compound from closely related impurities. chromatographyonline.com

A reversed-phase HPLC method is commonly employed for this purpose. researchgate.net The separation is typically achieved on a C18 column, which contains a non-polar stationary phase. nih.gov A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is used to elute the compounds. researchgate.netnih.gov The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used to monitor the eluent, set at a wavelength where this compound exhibits strong absorbance. researchgate.net

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard. researchgate.net The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. fda.gov The method's validity is established through rigorous evaluation of parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

| Parameter | Typical Value | Description |

|---|---|---|

| Linearity (R²) | > 0.999 | Indicates a direct proportional relationship between concentration and detector response. researchgate.net |

| Intra-day Precision (RSD%) | < 2% | Measures the consistency of results within the same day. researchgate.net |

| Inter-day Precision (RSD%) | < 3% | Measures the consistency of results on different days. researchgate.net |

| Accuracy (Recovery %) | 95-105% | Shows how close the measured value is to the true value. researchgate.net |

| Limit of Detection (LOD) | Sub-ppm levels | The lowest concentration of the analyte that can be reliably detected. fda.gov |

| Limit of Quantification (LOQ) | Sub-ppm levels | The lowest concentration of the analyte that can be accurately quantified. fda.gov |

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While this compound, as a methyl ester, may be sufficiently volatile for direct GC/MS analysis, derivatization is a crucial strategy for analyzing related compounds or improving chromatographic behavior. nih.gov Derivatization is necessary to increase the volatility of non-volatile compounds or to stabilize thermally labile molecules. researchgate.net

Common derivatization procedures include silylation, which replaces active hydrogen atoms in functional groups like hydroxyls and carboxyls with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. researchgate.netnih.gov For instance, if analyzing for the presence of the parent carboxylic acid alongside the ester, a silylation step would be essential to volatilize the acid. Another technique is methoxyamination, which protects aldehyde and keto groups, preventing the formation of multiple derivatives from a single compound due to tautomerization. youtube.com

In a typical GC/MS analysis, the derivatized or underivatized sample is injected into the GC, where it is vaporized and separated on a capillary column, such as an HP-5, which has a non-polar stationary phase. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound.

For ultimate sensitivity and specificity in the analysis of this compound, Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS) is the technique of choice. This method combines the powerful separation capabilities of LC with the high mass accuracy and resolution of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers. nih.gov

After separation on an LC column, the analyte enters the ESI source, where it is converted into gas-phase ions. For a compound like this compound, analysis in positive ion mode is typical, leading to the formation of the protonated molecule [M+H]⁺. The high-resolution mass analyzer then measures the mass-to-charge ratio (m/z) of this ion with extremely high accuracy (typically to within 5 ppm). fda.gov This precise mass measurement allows for the determination of the elemental formula of the compound, providing a high degree of confidence in its identification and distinguishing it from other compounds with the same nominal mass. nih.govresearchgate.net This technique is particularly valuable for identifying unknown impurities in a sample and for quantifying trace-level components. fda.govfda.gov

Spectroscopic Techniques for Quantitative Analysis and Mechanistic Insights

Spectroscopic methods provide valuable information on the electronic structure of this compound and are used for quantitative studies.

Ultraviolet (UV) spectroscopy is a straightforward and effective technique used for absorption studies and quantitative analysis of compounds containing chromophores. This compound possesses a substituted pyridine (B92270) ring and an ester carbonyl group, which are chromophores that absorb light in the UV region. The UV-Vis absorption spectrum arises from electronic transitions within the molecule, primarily π–π* and n–π* transitions. mdpi.com

The spectrum of an aromatic ester like this compound is expected to show characteristic absorption bands. A prominent peak, often attributed to the π–π* transition of the aromatic system, would likely be observed. mdpi.com A second, typically broader and less intense band corresponding to the n–π* transition of the carbonyl group may also be present. mdpi.com By measuring the absorbance at a specific wavelength (λmax), where the compound absorbs most strongly, the concentration of the compound in a solution can be determined using the Beer-Lambert law. This makes UV spectroscopy a useful tool for quick quantitative assessments, provided no other components in the solution absorb at the chosen wavelength.

| Transition Type | Expected Wavelength Range (nm) | Typical Molar Absorptivity (ε) |

|---|---|---|

| π–π | 220 – 280 nm | High (e.g., > 10,000 L mol⁻¹ cm⁻¹) |

| n–π | 280 – 330 nm | Low (e.g., < 1,000 L mol⁻¹ cm⁻¹) |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, including the stereochemistry and conformational preferences of molecules like this compound. While basic one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) techniques are essential for a deeper analysis of spatial relationships between atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR experiment for determining which protons are in close proximity in space, typically within 5 Å. wikipedia.org This is achieved by measuring the nuclear Overhauser effect (NOE), which involves the transfer of nuclear spin polarization between spatially close nuclei. wikipedia.org For this compound, a NOESY experiment would be critical for establishing the preferred conformation around the pyridine ring. Specifically, it would reveal the spatial relationship between the protons of the 3-methyl group, the 5-methoxy group, and the ester's methyl group relative to the proton on the pyridine ring. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other. wikipedia.org

For instance, an observable NOE between the protons of the 3-methyl group and the proton at the 4-position of the pyridine ring would confirm their proximity, helping to define the molecule's rotational conformation. Similarly, correlations between the methoxy (B1213986) protons and the ring proton at the 6-position would provide further conformational constraints.

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a related technique that is often used for molecules of intermediate size, where the NOE may be close to zero. It provides similar through-space correlation information to NOESY.

Other advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) , Heteronuclear Single Quantum Coherence (HSQC) , and Heteronuclear Multiple Bond Correlation (HMBC) are also vital. ipb.pt COSY identifies proton-proton spin-spin couplings through bonds, confirming the connectivity of the pyridine ring protons. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. ipb.pt These experiments collectively allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule, which is a prerequisite for detailed stereochemical and conformational studies using NOESY.

Table 1: Hypothetical NOESY Correlations for Conformational Analysis of this compound

This interactive table illustrates potential through-space correlations that could be observed in a NOESY spectrum, providing insights into the molecule's conformation.

| Irradiated Protons (Group) | Expected NOE Enhancement (Observed Proton) | Implied Spatial Proximity |

| 3-Methyl (-CH₃) | H-4 (Ring Proton) | 3-Methyl group is near the H-4 position. |

| 5-Methoxy (-OCH₃) | H-4 (Ring Proton) | Methoxy group is near the H-4 position. |

| 5-Methoxy (-OCH₃) | H-6 (Ring Proton) | Methoxy group is near the H-6 position. |

| Ester Methyl (-COOCH₃) | H-2 (Ring Proton) | Ester group may be oriented towards the H-2 position. |

Method Development for Derivatization to Enhance Analytical Resolution and Sensitivity

In analytical chemistry, derivatization is a technique used to convert a chemical compound into a new compound (a derivative) that has properties better suited for a given analytical method. nih.gov For this compound, derivatization can be a crucial step to improve its detectability and separation from other components in a sample, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net The primary goals of derivatization are to enhance detection sensitivity (by introducing a chromophore for UV detection or a fluorophore for fluorescence detection) and to improve chromatographic resolution. nih.gov

The structure of this compound offers potential sites for derivatization. While the ester and methoxy groups are relatively stable, the ester can be hydrolyzed to its corresponding carboxylic acid, picolinic acid. This introduces a highly reactive carboxylic acid functional group, which is a common target for derivatization. nih.gov

Several strategies can be employed: